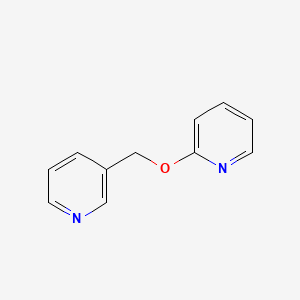
2-(3-Pyridylmethoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .
Synthesis Analysis
Pyridine synthesis can involve several methods, including the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .
Molecular Structure Analysis
Pyridine is an example of a six-membered aromatic heterocycle. It has an electronic structure similar to benzene. All six atoms (five carbons and one nitrogen) are sp2 hybridized, each contributing a p orbital perpendicular to the plane of the ring and each containing one pi electron, allowing the ring to be fully conjugated .
Chemical Reactions Analysis
Pyridine can undergo several types of reactions, including internal hydrogen transfer and C-H bond homolysis . The internal hydrogen transfer is more favorable .
Physical And Chemical Properties Analysis
Pyridine is a colorless liquid that boils at 115.2 °C and freezes at −41.6 °C. It has a distinctively unpleasant, fishy smell .
科学的研究の応用
Magnetic and Optical Properties of Lanthanide Clusters
One application is in the development of lanthanide clusters displaying magnetic and optical properties. A study utilized 2-(hydroxymethyl)pyridine in lanthanide metal chemistry, leading to the synthesis of Ln(III)(9) clusters with unique sandglass-like topology. These clusters exhibit dual physical properties, with the Dy(III) cluster showing single-molecule magnetism behavior and the Eu(III) cluster displaying intense red photoluminescence (Alexandropoulos et al., 2011).
Coordination Chemistry of Pyridine Derivatives
Another significant application is in the coordination chemistry of pyridine derivatives. Research has focused on derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their advantages and disadvantages compared to terpyridines. These ligands have been applied in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Water Oxidation Catalysis
In the realm of catalysis, a Co(II) complex with a 2,6-(bis(bis-2-pyridyl)methoxymethane)pyridine ligand has shown to facilitate water oxidation in basic media. This research provides insight into the role of high-valent cobalt species in catalyzing water oxidation, highlighting the potential for developing efficient catalytic systems for water splitting (Wasylenko et al., 2011).
Environmental Science Applications
Moreover, pyridine derivatives have been applied in environmental science, particularly in the degradation of harmful organic compounds. A study focused on the photocatalytic degradation of pyridine using TiO2, demonstrating that hydroxylation of pyridine occurs at position 2, leading to the formation of various aliphatic intermediates. This research contributes to understanding the mechanisms underlying the photocatalytic removal of noxious chemicals from water (Maillard-Dupuy et al., 1994).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(pyridin-3-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUJMPZABFRBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

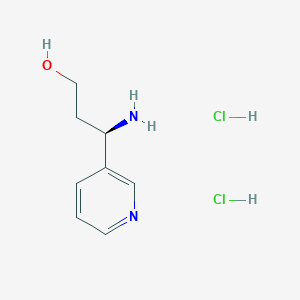
![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2771418.png)
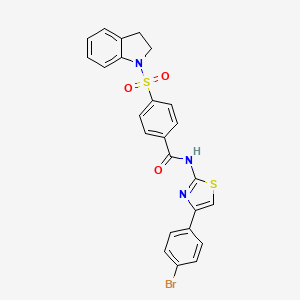

![4-Methoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B2771424.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2771427.png)
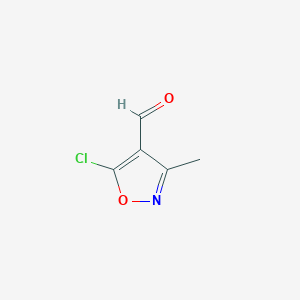

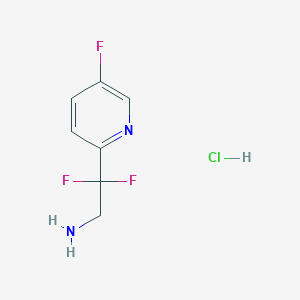
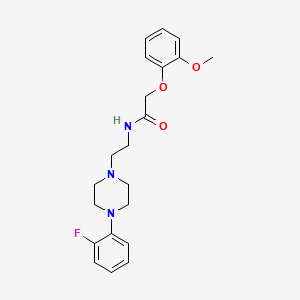
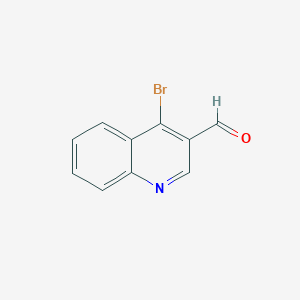

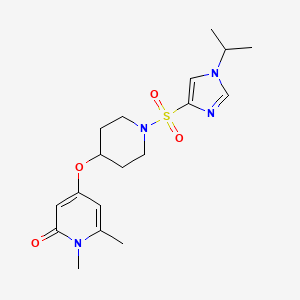
![1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol](/img/structure/B2771438.png)